molecular formula CH3CH(NH-Fmoc)13CO2H B613760 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid CAS No. 202326-53-2

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid

Cat. No.: B613760
CAS No.: 202326-53-2
M. Wt: 312.32
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C, is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the incorporation of the carbon-13 isotope at the first carbon position of the alanine residue. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics.

Mechanism of Action

Target of Action

Fmoc-Ala-OH (1-13C) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of the peptide chain. It plays a crucial role in facilitating the stepwise elongation of peptide chains .

Mode of Action

The mode of action of Fmoc-Ala-OH (1-13C) involves the temporary masking of the N-terminal amino group during the peptide assembly process . This prevents unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .

Biochemical Pathways

Fmoc-Ala-OH (1-13C) is involved in the biochemical pathway of solid-phase peptide synthesis . It acts as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The compound’s action affects the peptide synthesis pathway, leading to the production of the desired peptide sequence .

Pharmacokinetics

The use of stable isotopes like 13c in drug molecules has been noted for their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Fmoc-Ala-OH (1-13C)'s action is the successful synthesis of the desired peptide with the correct sequence and structure . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions, ensuring the integrity of the peptide product .

Action Environment

The action of Fmoc-Ala-OH (1-13C) is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid typically involves the protection of the amino group of L-alanine with the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and specific reagents to ensure the selective labeling and protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to ensure the isotopic purity and chemical integrity of the compound .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is widely used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 label allows for detailed NMR analysis, providing insights into peptide conformation and dynamics .

Biology

In biological research, labeled peptides synthesized using this compound are used to study protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling enhances the sensitivity and resolution of analytical techniques .

Medicine

In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Labeled peptides can be used as tracers in imaging studies and as probes in drug discovery .

Industry

Industrially, this compound is used in the production of high-purity peptides for pharmaceutical applications. The compound’s isotopic labeling ensures the accuracy and reliability of analytical methods used in quality control and regulatory compliance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is unique due to its specific labeling at the first carbon position of alanine, making it particularly useful for detailed NMR studies. Its high isotopic purity and compatibility with peptide synthesis protocols make it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-ADMDGPAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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